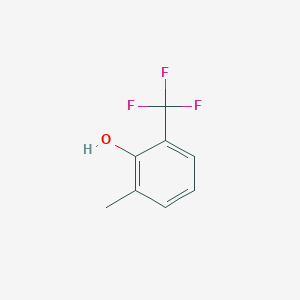

2-Methyl-6-(trifluoromethyl)phenol

描述

Significance of Trifluoromethylated Phenols in Contemporary Organic Chemistry

Trifluoromethylated phenols are a class of organic compounds that have garnered considerable attention in modern organic chemistry due to the unique and highly influential nature of the trifluoromethyl (–CF₃) group. rsc.org The incorporation of this group into a phenol (B47542) scaffold dramatically alters the molecule's physicochemical properties, making it a valuable building block in various fields, particularly in the development of pharmaceuticals and agrochemicals. rsc.orgnih.gov

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity of the phenolic hydroxyl group. rsc.org Furthermore, the C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of molecules containing the trifluoromethyl group. nih.gov This increased stability is a desirable trait in drug design, as it can lead to a longer biological half-life. The trifluoromethyl group also enhances the lipophilicity of a compound, which can improve its ability to permeate biological membranes. nih.gov These properties—enhanced stability, electron-withdrawing character, and increased lipophilicity—make trifluoromethylated phenols highly sought-after intermediates in the synthesis of complex, biologically active molecules. rsc.orgnih.gov

Recent research has focused on developing novel and efficient methods for the trifluoromethylation of phenols. chemistryviews.org Strategies include visible-light-promoted reactions using reagents like trifluoromethyl iodide (CF₃I), which allows for the introduction of multiple trifluoromethyl groups onto a phenol ring under relatively mild conditions. chemistryviews.org The ongoing development of such synthetic methodologies underscores the continued importance of this class of compounds in synthetic chemistry. bohrium.comresearchgate.net

Academic Relevance and Research Landscape of the Chemical Compound

2-Methyl-6-(trifluoromethyl)phenol, a specific member of the trifluoromethylated phenol family, serves as a key subject in various areas of chemical research. Its structural features, combining a methyl group and a trifluoromethyl group on a phenol ring, make it a versatile platform for fundamental studies and the synthesis of more complex derivatives.

One significant area of research involves the use of this compound as a precursor in the synthesis of Schiff base ligands. For instance, it can be reacted with various anilines to form imine derivatives. nih.govresearchgate.net These Schiff bases are of interest in coordination chemistry due to their ability to form stable complexes with transition metals. iucr.org The resulting metal complexes are studied for their potential catalytic activities and unique structural properties.

The synthesis of this compound itself is a topic of academic interest, with methods being developed to efficiently introduce the trifluoromethyl and methyl groups onto the phenolic ring. The compound and its derivatives are often characterized using advanced analytical techniques, including single-crystal X-ray diffraction, to elucidate their precise three-dimensional structures. nih.goviucr.org These studies have revealed details about intramolecular hydrogen bonding and the spatial arrangement of the substituent groups. nih.gov

Furthermore, derivatives of this compound have been investigated for their potential biological activities. The presence of the trifluoromethyl group is known to enhance the biological efficacy of many compounds, and researchers have explored the antimicrobial and anticancer properties of molecules derived from this scaffold.

Below is a table summarizing some of the key properties of this compound and a related derivative.

| Property | This compound | (E)-2-Methyl-6-[(3-(trifluoromethyl)phenylimino)methyl]phenol |

| Molecular Formula | C₈H₇F₃O | C₁₅H₁₂F₃NO |

| Molecular Weight | 176.14 g/mol | 279.26 g/mol |

| Key Structural Features | Phenol ring with ortho-methyl and ortho-trifluoromethyl substituents | Schiff base with an imine linkage; contains two aromatic rings |

| Research Application | Building block for synthesis | Ligand for metal complexes; studied for biological activity |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-6-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISMFZKNXHOJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of 2 Methyl 6 Trifluoromethyl Phenol

Established Synthetic Routes to the Chemical Compound and its Core Phenolic Scaffold

The synthesis of 2-methyl-6-(trifluoromethyl)phenol can be achieved through several established routes. One common approach involves the direct trifluoromethylation of 2-methylphenol. This can be accomplished using a variety of trifluoromethylating agents. For instance, the reaction of 2-methylphenol with trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent such as toluene (B28343) under reflux conditions can yield the desired product.

Another strategy involves the synthesis of the phenolic scaffold followed by the introduction of the trifluoromethyl group. This can be particularly useful when specific substitution patterns are desired. For example, a multi-step synthesis might begin with a different starting material that is more amenable to regioselective functionalization before the formation of the phenol (B47542) ring or the introduction of the methyl group. The synthesis of related trifluoromethylated phenols often involves the reaction of quinones with trifluoromethylating agents like triethyl(trifluoromethyl)silane. acs.org

The synthesis of the core phenolic scaffold itself can be achieved through various methods, including the alkylation of phenols. For example, 2,3,6-trimethylphenol (B1330405) can be synthesized by the catalytic alkylation of m-cresol (B1676322) with methanol. researchgate.netgoogle.com While not a direct route to this compound, this demonstrates a general strategy for modifying the phenolic core.

Advanced Trifluoromethylation and Functionalization Techniques for Phenolic Substrates

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for introducing trifluoromethyl and other functional groups onto phenolic substrates.

Electrophilic Trifluoromethylthiolation and Related Transformations of Substituted Phenols

Electrophilic trifluoromethylthiolation has emerged as a powerful tool for the synthesis of trifluoromethylthio-substituted phenols. This reaction typically employs reagents like N-(trifluoromethylsulfanyl)aniline in the presence of a promoter such as boron trifluoride etherate or triflic acid. rsc.org The reaction exhibits high regioselectivity, with the trifluoromethylthio group generally being introduced at the para-position relative to the hydroxyl group. rsc.org For phenols that are already substituted at the para-position, ortho-substitution can occur. rsc.org This method has been successfully applied to a variety of substituted phenols, including those with alkyl and allyl groups, as well as more complex structures like estrone (B1671321) and estradiol. rsc.org The resulting trifluoromethylthio-phenols can be further functionalized through reactions such as bromination, iodination, and nitration. rsc.org

Photochemical and Catalytic Approaches to Aromatic Trifluoromethylation

Photochemical methods offer a metal- and oxidant-free approach to aromatic trifluoromethylation. nih.govacs.org These reactions can be initiated by either ultraviolet or visible light and often utilize simple and inexpensive radical initiators like acetone (B3395972) or diacetyl to generate trifluoromethyl radicals from sources such as sodium triflinate. nih.govacs.org Another photochemical approach uses silver trifluoroacetate (B77799) as a source of trifluoromethyl radicals in the presence of a photocatalyst like titanium dioxide (TiO2). capes.gov.brrsc.orgpsu.edu This method has been shown to be effective for a variety of aromatic compounds and proceeds via an electrophilic substitution mechanism. capes.gov.brrsc.orgpsu.edu

Catalytic methods, particularly those employing copper, have also been extensively developed for aromatic trifluoromethylation. nih.govorganic-chemistry.org Copper(I)-diamine complexes, for example, have been found to effectively catalyze the cross-coupling of aryl iodides with trifluoromethylsilanes. organic-chemistry.orgrsc.orgrsc.orgsigmaaldrich.com This approach offers a more environmentally friendly alternative to methods that require stoichiometric amounts of copper. organic-chemistry.orgrsc.org The choice of ligand, such as 1,10-phenanthroline, is crucial for the efficiency of the catalytic process. organic-chemistry.orgrsc.org

Regioselective Functionalization in the Synthesis of Trifluoromethylated Phenols

Achieving regioselectivity is a key challenge in the synthesis of substituted phenols. nih.gov The directing effect of the hydroxyl group in phenols typically favors electrophilic substitution at the ortho and para positions. youtube.com However, various strategies have been developed to control the position of functionalization.

In electrophilic trifluoromethylthiolation, the regioselectivity is strongly influenced by the existing substituents on the phenol ring. rsc.org As mentioned earlier, the reaction is highly para-selective for phenols that are unsubstituted at the ortho and para positions. rsc.org For para-substituted phenols, the reaction proceeds at the ortho position. rsc.org The Mills-Nixon effect can also influence the regioselectivity in certain dialkyl-substituted phenols. rsc.org

Recent research has also focused on the regioselective C-H functionalization of phenols. nih.govnih.gov These methods can provide access to specific isomers that are difficult to obtain through classical electrophilic substitution reactions. nih.gov

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the fine-tuning of its chemical and biological properties. rsc.orgnih.govberkeley.edu One common derivatization strategy involves the formation of Schiff bases through the condensation of the phenolic hydroxyl group with an appropriate amine. For example, a Schiff base derivative can be synthesized by reacting 3-methylsalicylaldehyde with 2-trifluoromethylaniline.

Another important class of derivatives is aryl trifluoromethyl ethers. nih.govberkeley.eduacs.orgacs.org These can be synthesized from phenols through a two-step process involving the formation of a xanthate intermediate followed by O-trifluoromethylation. nih.govberkeley.eduacs.org This method is notable for its use of mild reaction conditions and easily handled reagents. nih.govberkeley.eduacs.org

The synthesis of other analogues can be achieved by modifying the substituents on the aromatic ring. For instance, the introduction of additional functional groups can be accomplished through standard aromatic substitution reactions, although the strongly electron-withdrawing nature of the trifluoromethyl group can reduce the reactivity of the ring.

Principles of Green Chemistry in the Sustainable Synthesis of Fluorinated Phenols

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and improve safety. nih.govacs.org This includes the development of catalytic methods that reduce the need for stoichiometric reagents, the use of less hazardous solvents and reagents, and the design of more energy-efficient processes. organic-chemistry.orgeurekalert.orgosaka-u.ac.jp

Photochemical methods, which can often be performed under mild conditions without the need for metal catalysts or strong oxidants, are a prime example of a greener approach to trifluoromethylation. nih.govacs.org The use of visible light as an energy source further enhances the sustainability of these methods. chemistryviews.org

The development of catalytic systems, such as the copper-diamine complexes for trifluoromethylation, also aligns with the principles of green chemistry by reducing the amount of heavy metal waste. organic-chemistry.orgrsc.org Furthermore, the use of more benign and readily available starting materials is a key consideration in the design of sustainable synthetic routes. eurekalert.orgosaka-u.ac.jp The exploration of bio-based furanic derivatives as starting materials for the synthesis of phenol derivatives represents a promising avenue for sustainable chemistry. nih.gov

Mechanistic Organic Chemistry and Reactivity Investigations of 2 Methyl 6 Trifluoromethyl Phenol

Reaction Mechanism Elucidation for Synthetic Transformations Involving the Chemical Compound

The synthesis of 2-Methyl-6-(trifluoromethyl)phenol can be achieved through the reaction of 2-methylphenol with a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3). This reaction is typically performed under reflux conditions in an organic solvent, for instance, toluene (B28343).

In terms of its reactivity in synthetic transformations, the trifluoromethyl group (-CF₃) significantly influences the outcomes. For instance, during trifluoromethylthiolation reactions using N-trifluoromethylsulfanylaniline (PhNHSCF₃) and triflic acid (TfOH), phenols typically undergo regioselective para-trifluoromethylthiolation relative to the hydroxyl group. However, in this compound, the steric hindrance presented by the ortho-methyl and meta-CF₃ groups may direct substitution to the para-position (C4) relative to the hydroxyl group. Similarly, while the strongly electron-withdrawing nature of the -CF₃ group generally reduces the reactivity of the aromatic ring towards electrophilic substitution, reactions like nitration or sulfonation could potentially occur at the less sterically hindered para-position (C4).

Photochemical Reaction Pathways of Trifluoromethylated Phenols in Aqueous Systems

Trifluoromethylated phenols, including this compound, are known to undergo photochemical reactions in aqueous environments, which are of significant environmental interest due to the potential formation of persistent pollutants. rsc.org

Formation Mechanisms of Trifluoroacetic Acid (TFA) from Aryl-CF₃ Motifs

A significant concern with the environmental presence of aryl-CF₃ compounds is their potential to degrade into trifluoroacetic acid (TFA), a persistent and ubiquitous environmental contaminant. rsc.orgdigitellinc.com The photochemical degradation of trifluoromethylated phenols is a potential source of TFA in the environment. acs.orgcapes.gov.br For example, the photolysis of 4-(trifluoromethyl)phenol (B195918) (4-TFMP), a related compound, has been shown to yield TFA. acs.org The mechanism for TFA formation from 4-TFMP involves multiple oxidative additions to the aromatic ring, mediated by reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, followed by oxidative ring cleavage. acs.orgchemrxiv.org The yield of TFA is dependent on factors such as the substitution pattern on the phenol (B47542) and the pH of the aqueous solution. acs.orgacs.org For instance, the photolysis of 4-TFMP produced up to 9.2% TFA under acidic conditions and 1.3% under alkaline conditions. acs.org

Influence of Environmental Parameters on Photolytic Degradation Kinetics

The kinetics of the photolytic degradation of trifluoromethylated phenols are significantly influenced by environmental parameters, most notably pH. acs.orgrsc.org The rate of photolysis is pH-dependent, with increased degradation rates observed at higher pH values. acs.org For example, the direct photolysis rate constant for 2-(trifluoromethyl)phenol (B147641) at pH 10 was two orders of magnitude larger than at pH 7. acs.org This is attributed to the deprotonation of the phenolic hydroxyl group at higher pH, leading to the formation of the phenolate (B1203915) anion, which is more readily excited by light. rsc.orgacs.org The pKa of the phenol is a crucial factor, as it determines the equilibrium between the protonated and deprotonated forms at a given pH. acs.org The presence of other substances, such as hydrogen peroxide (H₂O₂) or sulfite (B76179) (SO₃²⁻), can also affect the degradation rates by generating additional reactive species like hydroxyl radicals or aqueous electrons. acs.org

Table 1: Photolysis Rate Constants for 2-(trifluoromethyl)phenol under Various Conditions acs.orgresearchgate.net

| Condition | Rate Constant (h⁻¹) |

| pH 5 Buffer | 3.52 ± 0.07 |

| pH 7 Buffer | 26.4 ± 0.64 |

| pH 7 Buffer + 1 mM H₂O₂ | 29.99 ± 1.47 |

| pH 10 Buffer | 334.1 ± 93.45 |

| pH 10 Buffer + 0.5 mM Sulfite | 422.4 ± 9.38 |

This interactive table summarizes the photolysis rate constants for 2-(trifluoromethyl)phenol under different experimental conditions, highlighting the influence of pH and additives.

Identification of Photodegradation Byproducts and Defluorination Processes

The photodegradation of trifluoromethylated phenols leads to the formation of various byproducts. A primary process is defluorination, where the C-F bonds of the trifluoromethyl group are cleaved. rsc.orgnih.gov Studies on related compounds like 4-TFMP have shown that photolysis can lead to both defluorination and dimerization. acs.orgchemrxiv.org In some cases, complete hydrolytic defluorination can occur, yielding the corresponding hydroxybenzoic acid and fluoride (B91410) ions. rsc.org For instance, 2-TFMP and 4-TFMP can be hydrolyzed to 2- and 4-hydroxybenzoic acid, respectively. rsc.org The mechanism is thought to proceed via an E1cb mechanism, driven by β-elimination after deprotonation of the phenol. rsc.org High-resolution mass spectrometry has been used to identify intermediates in these reactions, such as benzoyl fluoride. rsc.org In addition to TFA and defluorination products, other organofluorine compounds can be formed depending on the specific reaction conditions and the structure of the starting phenol. acs.org

Reactivity of the Phenolic Hydroxyl Group and the Trifluoromethylated Aromatic Ring

The reactivity of this compound is dictated by the interplay of its three functional components: the phenolic hydroxyl group, the methyl group, and the trifluoromethyl group attached to the aromatic ring.

The phenolic hydroxyl group (-OH) is an activating group, meaning it donates electron density to the aromatic ring, making it more susceptible to electrophilic attack. libretexts.org However, this activating effect is counteracted by the strong electron-withdrawing nature of the trifluoromethyl group (-CF₃). libretexts.org The -CF₃ group is a deactivating group, which withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. libretexts.orgyoutube.com The net effect on the reactivity of the aromatic ring is a balance between these opposing influences. The methyl group (-CH₃) is also an activating, ortho-, para-directing group. youtube.com In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially add to the positions on the ring that are most activated and sterically accessible. For this compound, the position para to the hydroxyl group would be a likely site for substitution, provided steric hindrance from the adjacent groups is not prohibitive.

Role of Radical and Electron Transfer Processes in Chemical Transformations

Radical and electron transfer processes are pivotal in the chemical transformations of trifluoromethylated compounds. The trifluoromethyl radical (CF₃•) is a key intermediate in many reactions. For instance, the photochemical reaction of trifluoroiodomethane with benzene (B151609) can generate benzotrifluoride (B45747) via trifluoromethyl radicals. rsc.org In reactions with aromatic hydrocarbons, trifluoromethyl radicals can either abstract a hydrogen atom or, more commonly, add to the aromatic ring. rsc.org

Electron transfer is also a crucial step in the defluorination of trifluoromethylarenes. acs.org The process can be initiated by the formation of a radical anion, which then expels a fluoride ion to generate a neutral radical. nih.govacs.org This mechanism is central to the reductive defluorination of electron-poor trifluoromethylarenes. acs.org In the context of photochemical reactions of trifluoromethylated phenols, electron transfer processes are involved in the generation of reactive oxygen species and in the subsequent degradation pathways. acs.orgchemrxiv.org The stability of radical species involved, such as phenoxy radicals, can influence the course of the reaction, potentially leading to oligomerization. nih.gov

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Methyl 6 Trifluoromethyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Methyl-6-(trifluoromethyl)phenol and its derivatives. The presence of ¹⁹F, ¹H, and ¹³C nuclei allows for a multi-faceted analysis of the compound's chemical environment.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive for NMR studies due to its 100% natural abundance and high gyromagnetic ratio. wikipedia.org The chemical shift of the trifluoromethyl (-CF₃) group in this compound is particularly informative. Generally, the ¹⁹F chemical shift of a -CF₃ group on an aromatic ring is influenced by the electronic nature of other substituents. For organofluorine compounds, the chemical shift range for -CF₃ groups is typically between -50 to -70 ppm. wikipedia.org The electron-donating methyl group and the hydroxyl group on the aromatic ring in this compound would influence the shielding of the fluorine nuclei, leading to a specific chemical shift that is characteristic of this substitution pattern. nih.gov Computational methods, specifically Density Functional Theory (DFT), can be employed to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, aiding in the structural confirmation. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides crucial information about the proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons would appear in the typical aromatic region (around 6.5-8.0 ppm), and their splitting patterns would reveal their coupling relationships, confirming their relative positions on the benzene (B151609) ring. The methyl group protons would appear as a singlet in the upfield region (around 2.0-2.5 ppm). The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. Its position is typically in the range of 4-7 ppm for phenols. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H and ¹⁹F NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. The carbon of the trifluoromethyl group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the positions of the methyl, hydroxyl, and trifluoromethyl substituents. The carbon attached to the -CF₃ group will show a significant downfield shift due to the strong electron-withdrawing effect of the fluorine atoms. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹⁹F | -60 to -65 | Singlet | Influenced by ortho -CH₃ and -OH groups. |

| ¹H (Aromatic) | 6.8 - 7.5 | Multiplets | Three distinct signals with coupling. |

| ¹H (Methyl) | 2.1 - 2.3 | Singlet | |

| ¹H (Hydroxyl) | 4.5 - 6.0 | Broad Singlet | Position is solvent and concentration dependent. |

| ¹³C (CF₃) | 120 - 125 | Quartet | Due to ¹J(C,F) coupling. |

| ¹³C (Aromatic) | 115 - 160 | Singlets | Six distinct signals. |

| ¹³C (Methyl) | 15 - 20 | Singlet |

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity of atoms within this compound, resolving any signal overlap that might occur in 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling network between the aromatic protons, confirming their neighboring relationships on the benzene ring. youtube.comwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals in the aromatic ring and for the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for confirming the positions of the substituents on the aromatic ring by observing correlations between the methyl protons and the adjacent aromatic carbons, as well as between the aromatic protons and the carbons of the methyl and trifluoromethyl groups.

While not a direct characterization of the parent compound, an important application of ¹⁹F NMR is in the field of metabolomics, particularly for tracking the microbial degradation of fluorinated compounds like fluorophenols. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for identifying and quantifying fluorinated metabolites in complex biological mixtures, often without the need for extensive sample preparation. This technique can provide valuable insights into the metabolic pathways and the formation of potential intermediates during the biodegradation of compounds structurally related to this compound.

Mass Spectrometry for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways.

Under electron ionization (EI), the molecule would be expected to produce a prominent molecular ion peak ([M]⁺) corresponding to its exact mass. The fragmentation pattern can provide structural information. For phenols, common fragmentation pathways include the loss of a hydrogen atom, followed by the elimination of carbon monoxide (CO) to form a cyclopentadienyl cation. docbrown.info In the case of this compound, the fragmentation is likely to be influenced by the trifluoromethyl group. The loss of a CF₃ radical is a plausible fragmentation pathway, leading to a significant fragment ion. researchgate.net High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the identity of the compound.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

| 192 | [C₈H₇F₃O]⁺ | Molecular Ion ([M]⁺) |

| 177 | [C₇H₄F₃O]⁺ | Loss of a methyl radical (·CH₃) |

| 123 | [C₈H₇O]⁺ | Loss of a trifluoromethyl radical (·CF₃) |

| 95 | [C₆H₇O]⁺ | Further fragmentation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure Analysis

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the different vibrational modes of the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness attributed to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the region of 1100-1350 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. nih.gov The C-O stretching of the phenol (B47542) would be found around 1200-1260 cm⁻¹. orientjchem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F stretching modes of the -CF₃ group would also be Raman active. rasayanjournal.co.inscialert.net

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-F Stretch | 1100 - 1350 | FT-IR |

| C-O Stretch | 1200 - 1260 | FT-IR |

Electronic Absorption Spectroscopy (UV-Vis) for Optical Properties and Interactions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within the this compound molecule. Phenols typically exhibit two absorption bands in the UV region, which are attributed to π → π* transitions of the benzene ring. researchgate.net The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of the substituents on the aromatic ring as well as the solvent polarity. researchgate.net The presence of the methyl, hydroxyl, and trifluoromethyl groups will influence the energy of the molecular orbitals and thus the wavelengths of the electronic transitions. docbrown.info Generally, phenols show a primary absorption band around 210-230 nm and a secondary, less intense band around 270-280 nm. nih.gov The specific λmax values for this compound would be characteristic of its substitution pattern.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. For this compound, this method would provide definitive information about its three-dimensional structure in the solid state, revealing key details about its molecular geometry, bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This pattern provides the information needed to construct a model of the electron density within the crystal, from which the positions of the individual atoms can be determined.

The expected findings from an X-ray crystallographic study of this compound would include:

Molecular Conformation: The precise dihedral angles defining the orientation of the hydroxyl (-OH), methyl (-CH₃), and trifluoromethyl (-CF₃) groups relative to the phenol ring. The steric hindrance between the adjacent bulky trifluoromethyl group and the methyl group would likely lead to a non-planar conformation.

Intermolecular Interactions: The analysis would reveal how the molecules pack together in the crystal lattice. It is highly probable that intermolecular hydrogen bonding involving the phenolic hydroxyl group would be a dominant interaction, potentially forming chains or dimeric structures. For instance, in a related Schiff base derivative, 2-Methyl-6-[2-(trifluoromethyl)phenyliminomethyl]phenol, the molecular structure is stabilized by an intramolecular O—H⋯N hydrogen bond. nih.gov

Bond Parameters: Precise measurements of all bond lengths and angles would be obtained, which can be compared with theoretical values from computational models to validate the accuracy of the computational methods.

A typical set of crystallographic data that would be obtained for this compound is summarized in the table below.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Ångströms (Å). | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | α = 90°, β = 105°, γ = 90° |

| Volume (V) | The volume of the unit cell in cubic Ångströms (ų). | 820 ų |

| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | 4 |

Quantum Chemical Computations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. For this compound, DFT calculations allow for a detailed exploration of its molecular and electronic properties in the gas phase or in solution.

Geometry Optimization and Conformational Analysis of this compound

Before calculating other properties, the molecular geometry of this compound must be optimized to find its most stable, lowest-energy structure. This procedure involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. mdpi.comkarazin.ua Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed for reliable geometry optimizations of organic molecules. ajchem-a.com

Conformational analysis is crucial for flexible molecules. nih.govchemrxiv.org For this compound, this would involve studying the rotation around the C-O bond of the hydroxyl group and the C-C bond connecting the trifluoromethyl group to the ring. By systematically rotating these bonds and performing geometry optimizations at each step, a potential energy surface can be mapped out to identify the global minimum energy conformer as well as any other stable local minima. The results of such an analysis provide optimized bond lengths and angles, which serve as the foundation for subsequent property calculations. karazin.ua

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-OH | 1.365 Å |

| Bond Length | O-H | 0.968 Å |

| Bond Length | C-CF₃ | 1.510 Å |

| Bond Length | C-F (avg.) | 1.345 Å |

| Bond Angle | C-O-H | 109.5° |

| Dihedral Angle | C-C-O-H | 180.0° (planar) or ~0° (non-planar) |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO)

Frontier Molecular Orbitals (FMO): FMO theory is a fundamental concept for describing chemical reactivity and electronic transitions. taylorandfrancis.comwikipedia.orgyoutube.comlibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom of the hydroxyl group, which are the most electron-rich parts of the molecule.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely to be distributed over the aromatic ring and significantly influenced by the electron-withdrawing trifluoromethyl group.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of the molecule. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.

Natural Bond Orbitals (NBO): NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs, which aligns closely with the intuitive Lewis structure concept. wikipedia.orgwisc.eduucsb.edu For this compound, NBO analysis would quantify:

Atomic Charges: The distribution of electron density across the molecule.

Hybridization: The hybridization of atomic orbitals forming the bonds.

Intramolecular Interactions: Delocalization effects, such as hyperconjugation, can be identified and their stabilization energies calculated. This involves analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs. For example, the interaction between the oxygen lone pair (donor) and an antibonding orbital in the aromatic ring (acceptor) would be quantified.

| Analysis Type | Parameter | Calculated Value |

|---|---|---|

| FMO | E(HOMO) | -6.5 eV |

| FMO | E(LUMO) | -1.2 eV |

| FMO | HOMO-LUMO Gap (ΔE) | 5.3 eV |

| NBO | Natural Charge on O (hydroxyl) | -0.75 e |

| NBO | Natural Charge on H (hydroxyl) | +0.48 e |

| NBO | Stabilization Energy (LP(O) -> π*(C-C)) | 20.5 kcal/mol |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. mdpi.comuni-muenchen.de It maps the electrostatic potential onto the electron density surface.

Red Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites for electrophilic attack. For this compound, the most negative region is expected around the oxygen atom of the hydroxyl group.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites for nucleophilic attack. The most positive region would be around the acidic hydrogen atom of the hydroxyl group.

Green Regions: Represent neutral or near-zero potential.

The MEP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule will interact with other reagents or biological receptors. ajchem-a.comwolfram.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Transitions

While DFT is primarily a ground-state theory, Time-Dependent DFT (TD-DFT) is an extension used to calculate the properties of electronic excited states. mdpi.commdpi.comcnr.it This makes it a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. nih.govbiointerfaceresearch.com

A TD-DFT calculation for this compound would yield:

Excitation Energies: The energies required to promote an electron from an occupied orbital to an unoccupied orbital. These correspond to the wavelengths (λ) of absorption maxima in the UV-Vis spectrum.

Oscillator Strengths (f): A measure of the intensity of each electronic transition. Transitions with high oscillator strengths correspond to strong absorption bands.

Transition Character: The nature of the electronic transition, typically described by the main orbital contributions (e.g., HOMO → LUMO). For this molecule, transitions are expected to be of the π → π* type, localized on the aromatic ring.

| Excitation | λ (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.085 | HOMO → LUMO (95%) |

| S₀ → S₂ | 220 | 0.150 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 205 | 0.012 | HOMO → LUMO+1 (92%) |

Theoretical Prediction of Spectroscopic Parameters and Non-Linear Optical (NLO) Properties

In addition to UV-Vis spectra, DFT calculations can predict other spectroscopic parameters. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed, aiding in the interpretation of experimental spectra.

Non-Linear Optical (NLO) properties describe how a material's optical properties change in the presence of a strong electromagnetic field, such as that from a laser. Molecules with large NLO responses are important for applications in telecommunications and optical computing. spie.org DFT can be used to predict these properties by calculating the molecule's response to an external electric field. researchgate.netresearchgate.netjmcs.org.mx Key NLO parameters include:

Polarizability (α): The linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The second-order response, responsible for effects like second-harmonic generation.

Second Hyperpolarizability (γ): The third-order response.

The presence of both electron-donating groups (-OH, -CH₃) and a strong electron-withdrawing group (-CF₃) on the same aromatic ring suggests that this compound could possess a significant dipole moment and potentially interesting NLO properties due to intramolecular charge transfer. nih.gov

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 2.5 Debye |

| Mean Polarizability | ⟨α⟩ | 85 x 10⁻²⁴ esu |

| Total First Hyperpolarizability | β_tot | 150 x 10⁻³⁰ esu |

Thermodynamic Stability and Energetic Behavior in Different Media

The thermodynamic parameters of transfer between aqueous and organic phases, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide critical insights into the behavior of these compounds. For substituted phenols, the transfer from an aqueous solution to nonpolar organic solvents is typically an entropy-driven process, whereas transfer to polar solvents like 1-octanol is enthalpy-driven.

Computational models, particularly those employing Density Functional Theory (DFT) with a solvation model, are instrumental in quantifying the energetic behavior. The Gibbs free energy of a molecule can be calculated considering the solvation free energy using approaches like the Solvation Model Density (SMD). rsc.org These calculations allow for the prediction of thermodynamic properties in solution. For instance, DFT calculations have been used to determine the Gibbs free energy (Gf) of trifluoromethylphenols (TFMPs) in aqueous solutions, correcting for the standard state in solution. rsc.orgchemrxiv.org The stability of the phenolate (B1203915) anion is a key factor, which is enhanced by the presence of electron-withdrawing groups like -CF₃ at the ortho or para positions. rsc.orgchemrxiv.org

The acidity (pKa) of a phenol is a direct reflection of its thermodynamic stability in aqueous media. The trifluoromethyl group significantly increases the acidity of the phenolic proton. A comparative look at related compounds illustrates this effect clearly.

Table 1: Comparison of Thermodynamic Properties of Related Phenols

| Compound | pKa | Notes |

|---|---|---|

| Phenol | 9.95 | Reference compound |

| o-Cresol (2-Methylphenol) | 10.29 | The methyl group is weakly electron-donating, decreasing acidity. |

This table is generated based on available data for analogous compounds to illustrate the substituent effects relevant to this compound.

Computational Studies on Intramolecular and Intermolecular Hydrogen Bonding in Fluorinated Phenols

The presence of both a hydroxyl group (a hydrogen bond donor) and a trifluoromethyl group (a potential hydrogen bond acceptor) in the ortho position of this compound makes it a candidate for forming an intramolecular hydrogen bond (O-H···F). Computational chemistry provides powerful tools to investigate the existence, strength, and geometry of such interactions.

Computational studies on ortho-substituted phenols, particularly fluorinated variants, reveal a persistent competition between intramolecular and intermolecular hydrogen bonds. nih.gov In the gas phase or in a non-polar solvent, the conformation featuring an intramolecular hydrogen bond is often the most stable. nih.gov However, in a protic solvent, this intramolecular bond may be disrupted in favor of forming two stronger intermolecular hydrogen bonds between the solute and solvent molecules. nih.gov

Density Functional Theory (DFT) is a widely used method to model these systems. semanticscholar.orgresearchgate.net Key parameters derived from these calculations to characterize the hydrogen bond include:

Hydrogen Bond Energy/Enthalpy (ΔHintra-HB): This is often calculated as the energy difference between the stable, hydrogen-bonded conformer and a higher-energy conformer where the hydroxyl group is rotated away from the acceptor group. researchgate.net

Geometric Parameters: These include the distance between the hydrogen and the acceptor atom (e.g., H···F) and the bond angle (e.g., O-H···F).

Studies on 2-(trifluoromethyl)phenol (B147641) have shown the presence of a weak intramolecular O-H···F hydrogen bond. acs.org However, research on 2-halophenols suggests that the O-H···F interaction in 2-fluorophenol is very weak or potentially non-existent as a true hydrogen bond, unlike in its heavier halogen analogues (Cl, Br, I). rsc.org Fluorine, despite its high electronegativity, is generally considered a weak hydrogen bond acceptor. nih.gov The strength of such bonds is highly dependent on the distance between the donor and acceptor and less so on the bond angle. nih.gov

The competition between intramolecular and intermolecular hydrogen bonding is crucial. Molecules with strong intramolecular hydrogen bonds have fewer available sites for intermolecular interactions, which can affect physical properties like boiling point and solubility. stackexchange.com In the case of this compound, the hydroxyl group can form an intramolecular bond with a fluorine atom or participate in intermolecular hydrogen bonding with solvent molecules or other phenol molecules. The presence of the ortho-methyl group may sterically influence the preferred conformation and the accessibility of the hydroxyl group for intermolecular interactions.

Computational studies on various ortho-substituted phenols provide a basis for understanding these interactions. The calculated enthalpy of the intramolecular hydrogen bond varies significantly depending on the nature of the ortho-substituent.

Table 2: Calculated Intramolecular Hydrogen Bond Parameters for Selected Ortho-Substituted Phenols (DFT Studies)

| Compound | Ortho-Substituent | H-Bond Type | ΔHintra-HB (kJ/mol) | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|

| 2-Methoxyphenol | -OCH₃ | O-H···O | 17.56 | 2.099 | 114.5 |

| Salicylaldehyde | -CHO | O-H···O | 33.47 | 1.815 | 143.2 |

| 2-Nitrophenol | -NO₂ | O-H···O | 29.29 | 1.879 | 144.1 |

This table presents representative data from various computational studies on analogous compounds to provide context for the interactions in this compound. The values can vary based on the level of theory and basis set used in the calculations.

These theoretical investigations are essential for interpreting spectroscopic data and understanding the conformational preferences and reactivity of fluorinated phenols like this compound in different chemical environments. semanticscholar.orgmdpi.com

Applications and Functionalization in Advanced Chemical Systems

2-Methyl-6-(trifluoromethyl)phenol as a Synthon in Complex Organic Synthesis

In the field of organic synthesis, a synthon is a conceptual unit within a target molecule that can be formed by a known synthetic operation. The "synthon approach" is an analytical method where a target molecule is broken down into these idealized fragments to devise a viable synthetic route. ajrconline.org this compound serves as a versatile synthon, providing a readily accessible phenyl ring pre-functionalized with a hydroxyl group, a methyl group, and a trifluoromethyl group. bldpharm.com This arrangement is particularly useful for constructing more complex molecular architectures.

The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and the acidity of the phenolic proton. mdpi.comresearchgate.net This electronic modification, combined with the steric hindrance provided by the adjacent methyl group, allows for regioselective reactions at other positions of the phenol (B47542) ring. Chemists can exploit these features to introduce additional functional groups or to couple the phenol with other molecules in a controlled manner.

For instance, the hydroxyl group can be readily converted into an ether or an ester, providing a linkage point for building larger molecules. The aromatic ring itself can undergo various substitution reactions, with the existing substituents directing the position of incoming groups. The inherent properties of this compound make it an efficient building block for creating a diverse range of organic compounds with tailored properties.

Role in Pharmaceutical and Medicinal Chemistry Research

The unique combination of a methyl and a trifluoromethyl group on a phenolic ring makes this compound and its derivatives of significant interest in pharmaceutical and medicinal chemistry. The incorporation of fluorine-containing groups is a well-established strategy in drug design to enhance a molecule's pharmacological profile. nih.govnih.gov

The introduction of fluorine atoms or trifluoromethyl groups into a drug candidate can profoundly alter its biological activity. The high electronegativity of fluorine can modify the electronic properties of a molecule, influencing its binding affinity to biological targets such as enzymes and receptors. researchgate.netnih.gov The trifluoromethyl group, in particular, is a potent electron-withdrawing group that can impact the pKa of nearby functional groups, which can be crucial for drug-receptor interactions. mdpi.comnih.gov

Furthermore, the trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance a drug's ability to cross cell membranes. mdpi.comnih.gov This increased lipophilicity can lead to improved absorption and distribution of the drug within the body. Another key advantage of fluorine incorporation is the increased metabolic stability of the drug. nih.gov The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can prevent the metabolic breakdown of the drug, thereby prolonging its therapeutic effect. nih.gov

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hansch Lipophilicity Parameter (π) |

| Hydrogen (H) | 1.20 | 2.20 | 0.00 |

| Methyl (CH₃) | 2.00 | 2.55 | 0.50 |

| Trifluoromethyl (CF₃) | 2.44 | 3.46 | 0.88 |

This table illustrates the differences in size, electronegativity, and lipophilicity between hydrogen, a methyl group, and a trifluoromethyl group, highlighting the unique properties the CF₃ group imparts to a molecule.

This compound serves as a valuable starting material for the synthesis of a wide array of bioactive ligands and potential drug candidates. bldpharm.com Its pre-functionalized structure allows medicinal chemists to efficiently build more complex molecules with desired therapeutic properties. For example, derivatives of this phenol have been investigated for their potential antimicrobial and anticancer activities.

The phenolic hydroxyl group can be used as a handle to attach the molecule to other pharmacophores or to modulate its solubility and pharmacokinetic properties. The trifluoromethyl group often plays a crucial role in enhancing the biological activity and metabolic stability of the resulting compounds. The strategic placement of this group on the aromatic ring can lead to potent and selective inhibitors of various enzymes or receptors implicated in disease.

Late-stage functionalization is a powerful strategy in drug discovery that involves introducing new functional groups into a complex molecule, such as a drug candidate, at a late step in the synthesis. nih.gov This approach allows for the rapid generation of a library of analogs with diverse properties, which can be screened for improved activity, selectivity, or pharmacokinetic profiles. nih.govrsc.org

The installation of trifluoromethyl groups is a key tactic in late-stage functionalization. nih.govacs.org While direct trifluoromethylation of a C-H bond on this compound itself is less common, the principles of late-stage functionalization are highly relevant to its derivatives. For instance, a molecule containing the 2-methyl-6-(trifluoromethyl)phenyl moiety could undergo late-stage C-H functionalization at other positions to fine-tune its properties. This approach avoids the need for a complete de novo synthesis for each new analog, saving significant time and resources in the drug discovery process. nih.gov

Contributions to Agrochemical Development

The structural motifs present in this compound are also highly relevant to the development of modern agrochemicals. bldpharm.com The trifluoromethyl group is a common feature in many successful pesticides and herbicides due to its ability to enhance the efficacy and stability of the active ingredient.

The presence of the trifluoromethyl group can increase the biological activity of an agrochemical, allowing for lower application rates and reducing the potential for environmental accumulation. Furthermore, the enhanced metabolic stability conferred by the C-F bond can lead to longer-lasting pest or weed control. The specific substitution pattern of this compound can be exploited to design new agrochemicals with improved selectivity, targeting specific pests while minimizing harm to non-target organisms and crops.

Application in Functional Materials Science

The unique electronic and physical properties of this compound make it a promising candidate for the development of advanced functional materials. acs.org The incorporation of fluorine-containing moieties into polymers and other materials can significantly alter their properties, leading to applications in diverse fields.

For example, the high electronegativity and low polarizability of the trifluoromethyl group can lead to materials with low surface energy, resulting in hydrophobic and oleophobic properties. This is desirable for creating self-cleaning surfaces or materials with enhanced resistance to fouling. Additionally, the thermal and chemical stability associated with the C-F bond can be imparted to polymers derived from or containing the 2-methyl-6-(trifluoromethyl)phenyl unit, making them suitable for applications in harsh environments. The di-substitution pattern on the phenol ring also offers the potential for creating well-defined polymer structures with controlled properties.

Investigation of Sensor Properties

The unique electronic and structural characteristics of this compound, imparted by the electron-withdrawing trifluoromethyl group and the acidic phenolic proton, make it a promising candidate for the development of advanced chemical sensors. While direct research on the sensor applications of this specific molecule is not extensively documented, the investigation of structurally related trifluoromethyl-substituted phenols and their derivatives provides significant insights into its potential in this field. These studies suggest that this compound could be effectively utilized in the fabrication of both electrochemical and fluorescent sensors.

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can be advantageous in the design of robust sensor materials. Furthermore, the hydroxyl group can participate in hydrogen bonding, a key interaction in molecular recognition and sensing events.

Potential as an Electrochemical Sensor

The electrochemical behavior of phenolic compounds allows for their detection and quantification through voltammetric techniques. The oxidation of the phenolic hydroxyl group can be monitored at an electrode surface, and the presence of substituents on the aromatic ring, such as the trifluoromethyl group, can significantly influence the oxidation potential and the sensitivity of the detection. nih.gov

While specific studies on the electrochemical sensing of this compound are not available, research on other substituted phenols provides a framework for its potential application. For instance, Schiff base derivatives of other trifluoromethyl-substituted phenols have been investigated for their anion sensing capabilities, demonstrating the role of the trifluoromethyl group in modulating the electronic properties of the sensor molecule. researchgate.net It is plausible that this compound could be electropolymerized or incorporated into a modified electrode to create a sensitive layer for the detection of various analytes. The electron-withdrawing nature of the trifluoromethyl group would likely shift the oxidation potential to higher values compared to unsubstituted or alkyl-substituted phenols.

Potential as a Fluorescent Chemosensor

Fluorescent chemosensors are highly sensitive and selective tools for the detection of a wide range of analytes, including metal ions and anions. nih.govnih.govresearchgate.net The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). researchgate.net

Schiff base derivatives of phenols are a well-studied class of fluorescent chemosensors. The formation of a Schiff base by reacting this compound with an appropriate amine could yield a fluorescent probe. The trifluoromethyl group can influence the photophysical properties of such a sensor. For example, studies on trifluoromethylated quinoline-phenol Schiff bases have shown that these compounds exhibit fluorescence with solvent-dependent quantum yields and Stokes shifts. nih.govbeilstein-archives.org This solvatochromism is a desirable feature for certain sensing applications.

The table below summarizes the fluorescence properties of some trifluoromethylated quinoline-phenol Schiff bases, which can serve as a reference for the potential performance of sensors derived from this compound.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | CHCl3 | 375 | 450 | 75 | 0.45 |

| DMSO | 380 | 500 | 120 | 0.50 | |

| MeOH | 378 | 495 | 117 | 0.48 | |

| (E)-4-bromo-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | CHCl3 | 380 | 465 | 85 | 0.60 |

| DMSO | 385 | 510 | 125 | 0.65 | |

| MeOH | 382 | 505 | 123 | 0.62 |

Data adapted from studies on related trifluoromethylated Schiff bases. nih.gov

The data indicates that these compounds are fluorescent and that their photophysical properties are sensitive to the solvent environment, suggesting their potential as polarity sensors. Furthermore, the phenolic -OH group in such Schiff bases can act as a binding site for metal ions. Upon coordination with a metal ion, the electronic structure of the molecule would be perturbed, leading to a change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response), which is the basis for metal ion detection. nih.govmdpi.com

Environmental Science and Ecotoxicological Research on Trifluoromethylated Phenols

Environmental Fate and Transport of Fluorinated Phenols

The environmental distribution of fluorinated phenols is governed by a combination of their physicochemical properties and various transport mechanisms. Most phenols released into the environment enter the air and water. lsrca.on.ca In the atmosphere, they are susceptible to relatively rapid breakdown, limiting their long-distance transport. lsrca.on.ca However, atmospheric deposition through precipitation can introduce these compounds into aquatic and terrestrial systems. lsrca.on.ca

The transport of fluorinated compounds in aquatic environments is complex. While phenols are generally highly soluble in water, which limits their sorption to sediment, other factors come into play for their fluorinated counterparts. lsrca.on.ca The strong carbon-fluorine bond imparts unique properties to these molecules. dioxin20xx.org Perfluorinated compounds, for instance, are both hydrophobic and oleophobic. dioxin20xx.org The solubility of perfluorocarboxylic acids in water decreases as the carbon chain length increases. dioxin20xx.org Oceanic currents have been identified as a significant transport mechanism for some perfluorinated compounds, such as PFOA, facilitating their global distribution, including to remote regions like the Arctic. researchgate.net Additionally, marine aerosol transport is considered a potential long-range transport mechanism. researchgate.net

In soil, the mobility of fluorinated phenols is influenced by factors such as soil composition and pH. While some fluorinated compounds exhibit weak to moderate adsorption to soil, their hydrophilic nature can lead to leaching into groundwater. researchgate.net The transport of phenols in groundwater is primarily governed by advection, dispersion, diffusion, adsorption, biodegradation, and chemical reactions. nih.gov

Degradation Pathways in Aquatic and Terrestrial Systems

The persistence of trifluoromethylated phenols in the environment is a significant concern due to the stability of the carbon-fluorine bond. nih.gov However, various degradation pathways, including photochemical, chemical, and microbial processes, contribute to their transformation.

Photochemical and Chemical Degradation Mechanisms of Trifluoromethylated Aromatic Compounds

Photodegradation is a key process in the breakdown of trifluoromethylated aromatic compounds in the environment. confex.com This can occur through direct photolysis, where the compound absorbs light and undergoes transformation, and indirect photolysis, which involves reactions with photochemically generated species like hydroxyl radicals. confex.com The efficiency of photodegradation is influenced by the chemical structure of the compound. For instance, the presence of nitrogen in the aromatic ring can decrease photodegradation rates by reducing the quantum yield and hindering reactions with hydroxyl radicals. confex.com

The photocatalytic degradation of aromatic pollutants can lead to the formation of hydroxylated intermediates. nih.gov The distribution of these intermediates can be influenced by reaction conditions such as oxygen partial pressure and substrate concentration. nih.gov Studies have shown that some trifluoromethylphenols (TFMPs) can undergo complete hydrolytic defluorination in aqueous solutions, a process that is dependent on the compound's chemical structure and the pH of the solution. rsc.org For example, hydrolysis of 2-TFMP has been observed at pH levels ranging from 7 to 10.8, while 4-TFMP and 2-Cl-4-TFMP undergo hydrolysis across a pH range of 6.2 to 10.8. rsc.org In contrast, 3-TFMP shows significant resistance to hydrolysis. rsc.org Advanced oxidation processes (AOPs), such as the UV-Fenton system, have also been shown to be effective in degrading perfluorinated compounds like PFOA, involving the generation of highly reactive hydroxyl radicals. researchgate.net

Microbial Transformation and Biodegradation Studies of Fluorophenols

Microbial degradation plays a crucial role in the natural attenuation of fluorinated phenols. nih.gov However, the stability of the carbon-fluorine bond often makes these compounds recalcitrant to microbial attack. nih.govnih.gov The biodegradability of fluorophenols is influenced by the number and position of fluorine atoms on the aromatic ring. nih.govfrontiersin.org

Acclimated activated sludge has demonstrated the ability to efficiently degrade monofluorophenols, with the order of biodegradability being 4-fluorophenol (B42351) > 3-fluorophenol (B1196323) > 2-fluorophenol. nih.gov The initial step in the aerobic biodegradation of these compounds is their transformation to fluorocatechol, followed by ring cleavage and defluorination. nih.gov Some bacteria, such as Pseudomonas fluorescens, degrade phenol (B47542) via a meta-cleavage pathway, where the aromatic ring is cleaved after the formation of catechol. nih.gov In contrast, some cold-adapted Antarctic bacteria from the genus Arthrobacter have been found to degrade phenol exclusively through an ortho-cleavage pathway. mdpi.com

The toxicity of fluoride (B91410), a byproduct of C-F bond cleavage, can pose a significant challenge to microbial degradation, acting as a strong negative selection pressure against the evolution of efficient biodegradation pathways for highly fluorinated compounds. nih.gov

Plant cell cultures have also been investigated for their ability to metabolize fluorophenols. For example, cell cultures of Nicotiana tabacum can transform 2-, 3-, and 4-fluorophenol into their corresponding glucoconjugates. nih.gov

Formation of Persistent Fluorinated Byproducts in Environmental Systems

The degradation of trifluoromethylated phenols and other fluorinated compounds does not always lead to complete mineralization. In many cases, persistent fluorinated byproducts are formed. A significant concern is the formation of trifluoroacetic acid (TFA), a highly persistent and mobile pollutant that is increasingly being detected in the environment. rsc.orgbeyondpesticides.org The photodegradation of some trifluoromethyl-substituted aromatic compounds can yield TFA and fluoride anions as final products. confex.com The yield of TFA can be influenced by the reaction pathway, with indirect photolysis sometimes leading to increased formation. confex.com The presence of nitrogen in the aromatic ring can also increase the yield of TFA. confex.com

The degradation of larger per- and polyfluoroalkyl substances (PFAS) can also serve as a source of persistent perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs). nih.gov

Ecotoxicological Assessment of Trifluoromethylated Aromatic Compounds

Assessing the ecotoxicological effects of trifluoromethylated aromatic compounds is crucial for understanding their environmental risk. core.ac.uk These compounds can pose a threat to various organisms in aquatic and terrestrial ecosystems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable computational tool for predicting the toxicity of chemicals based on their molecular structure, thereby reducing the need for extensive animal testing. researchgate.netnih.gov QSAR models have been developed to predict the toxicity of a wide range of compounds, including phenols and their derivatives, to various organisms. nih.gov

For phenols, QSAR models have been used to predict their pKa values, which is a critical parameter influencing their environmental behavior and toxicity. unibo.it In the context of ecotoxicity, QSAR models have been developed to predict the acute toxicity of phenols to organisms such as the ciliated protozoan Tetrahymena pyriformis. nih.gov These models often use physicochemical descriptors and structural features to correlate the chemical structure with biological activity. nih.gov

For nitroaromatic compounds, QSAR studies have been conducted to evaluate their toxicity to various organisms, including rodents and the freshwater crustacean Daphnia magna. nih.gov These studies have shown that factors such as hydrophobicity, electronic properties, and the presence of specific substructures can influence toxicity. nih.gov The development of robust and validated QSAR models is essential for the proactive assessment and regulation of potentially harmful trifluoromethylated aromatic compounds in the environment. researchgate.net

Advanced Analytical Methodologies for Environmental Monitoring of Fluorinated Compounds

The environmental monitoring of fluorinated compounds, including trifluoromethylated phenols, presents significant analytical challenges due to their widespread distribution, persistence, and often low concentrations in complex matrices such as water, air, and soil. researchgate.netnih.gov To address these challenges, highly sensitive and specific analytical methods are required. The gold standard for the determination of these contaminants is chromatography coupled with mass spectrometry. nih.govrsc.org

Chromatography-Mass Spectrometry Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the analysis of a broad range of fluorinated compounds. researchgate.netnih.gov Its suitability for non-volatile and thermally labile compounds makes it ideal for many fluorinated phenols and their degradation products. The accuracy and precision of LC-MS/MS are particularly valuable for quantifying these pollutants at trace levels. researchgate.net Electrospray ionization (ESI) is a common interface used in the LC-MS analysis of these compounds. nih.gov For instance, a method using LC-MS/MS has been developed for the sensitive determination of 11 perfluorinated compounds (PFCs) in water, achieving detection limits in the low nanogram-per-liter range. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for volatile fluorinated compounds like fluorotelomer alcohols. nih.gov For less volatile compounds such as phenols, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. epa.gov Common derivatization reagents include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov GC-MS offers excellent separation efficiency and can achieve very low method detection limits, sometimes in the picogram per cubic meter (pg/m³) range for air samples. nih.gov In one case study involving a water pollution incident, closed-loop stripping analysis (CLSA) combined with sensory gas chromatography and GC-MS detection was used to identify 3-(trifluoromethyl)phenol (B45071) as the malodorous compound. nih.gov

Sample Preparation and Extraction

Due to the complexity of environmental samples and the trace concentrations of target analytes, effective sample preparation is a critical prerequisite for accurate analysis. oup.com The primary goals are to extract the compounds of interest from the sample matrix, concentrate them, and remove interfering substances.

Solid-phase extraction (SPE) is the most commonly applied sample preparation method. oup.comresearchgate.net It involves passing a liquid sample through a solid sorbent material that retains the analytes, which are then eluted with a small volume of solvent. A more recent advancement is magnetic solid-phase extraction (MSPE), which utilizes magnetic nanoparticles as the sorbent. nih.govoup.com This technique simplifies the extraction process, as the magnetic sorbent with the adsorbed analytes can be easily separated from the sample solution using an external magnetic field. nih.gov An MSPE method using magnetic polystyrene pyrrolidone (Fe3O4-PLS) as an adsorbent has been successfully developed for the enrichment of PFCs from water samples prior to LC-MS/MS analysis. nih.gov

Research Findings on Analytical Methods

Various studies have established robust methods for detecting trifluoromethylated phenols and other fluorinated compounds in environmental samples. High-performance liquid chromatography (HPLC) with UV detection has also been used, for example, to monitor the hydrolysis of 2-trifluoromethylphenol in laboratory studies. nih.gov The choice of method often depends on the specific compound, the sample matrix, and the required sensitivity.

Below is a table summarizing key research findings on the analytical methodologies for fluorinated phenols and related compounds.

| Compound(s) | Sample Matrix | Preparation Method | Analytical Technique | Detection Limit (LOD) / Concentration | Reference |

| 11 Perfluorinated Compounds (PFCs) | Water | Magnetic Solid-Phase Extraction (MSPE) | LC-MS/MS | 0.001–0.620 ng/L | nih.gov |

| 3-(Trifluoromethyl)phenol | Drinking Water / Groundwater | Closed-Loop Stripping Analysis (CLSA) | GC-MS | Up to 17,000 ng/L (groundwater) | nih.gov |

| 2-Trifluoromethylphenol | Buffer / Lake Water | Incubation | HPLC-UV | Not specified | nih.gov |

| Volatile Perfluorinated Compounds | Outdoor Air | High Volume Sampling / Enrichment | GC-MS | 0.001–3.5 pg/m³ | nih.gov |

| Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) | Water, Sediment, Sludge, Biota | Solid-Phase Extraction (SPE) | LC-MS or LC-MS/MS | Not specified | researchgate.net |

Table 1. Summary of Advanced Analytical Methodologies for Fluorinated Compounds.

The continuous development of analytical techniques, including the rise of high-resolution mass spectrometry (HRMS), facilitates not only the targeted analysis of known contaminants but also untargeted screening approaches to identify novel and emerging fluorinated pollutants in the environment. rsc.org

Biological Interactions and Structure Activity Relationship Sar Studies of 2 Methyl 6 Trifluoromethyl Phenol Analogues

In Silico Molecular Docking Studies of Trifluoromethylated Phenols

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.govresearchgate.net This method is instrumental in drug discovery for identifying potential drug targets and predicting the strength of the interaction, known as binding affinity. nih.govnih.gov

In silico studies have shown that the inclusion of trifluoromethyl (CF3) groups can significantly enhance ligand binding affinity. nih.gov This enhancement is often attributed to the increased hydrophobicity of the CF3 group compared to a methyl group, which can lead to a more favorable entropy of binding upon desolvation. nih.gov The CF3 group is also larger than a methyl group, which may allow for more optimal van der Waals contacts within a protein's binding site. nih.gov

For trifluoromethylated phenols, the hydroxyl group can form crucial hydrogen bonds with target proteins, while the trifluoromethyl group enhances lipophilicity, allowing for more effective interaction with biological membranes and molecular targets. Docking studies predict that these compounds can bind within the active sites of various enzymes, with the binding affinity influenced by the specific amino acid residues in the binding pocket. The interactions can be hydrophobic, hydrogen bonds, or multipolar interactions between the C-F bond and protein backbone carbonyls. nih.govmdpi.com

Table 1: Predicted Interactions in Molecular Docking of Fluorinated Phenols

| Interaction Type | Contributing Moiety | Potential Effect on Binding |

|---|---|---|

| Hydrogen Bonding | Phenolic Hydroxyl (-OH) | Stabilizes ligand in the binding pocket |

| Hydrophobic Interactions | Phenyl Ring, Trifluoromethyl (-CF3) | Increases affinity for non-polar pockets |

| Van der Waals Contacts | Trifluoromethyl (-CF3) | Optimizes fit within the binding site |

| Multipolar C-F Interactions | Trifluoromethyl (-CF3) | Enhances binding affinity with backbone carbonyls nih.gov |

Molecular docking is a widely used method for identifying potential biological targets for a given compound. nih.gov By screening a compound against a library of known protein structures, potential targets can be identified for further experimental validation. f1000research.com For phenolic compounds, potential targets often include enzymes involved in key metabolic pathways or proteins crucial for pathogen survival.

For trifluoromethylated phenols, potential biological targets identified through in silico methods could include:

Bacterial and Fungal Enzymes: The disruption of microbial cell membranes and inhibition of key metabolic enzymes are primary mechanisms for antimicrobial phenols. nih.gov Docking studies can help identify specific enzymes, such as those involved in cell wall synthesis or ergosterol (B1671047) synthesis in fungi, as potential targets. nih.gov